Asperglaucin A
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Overview
Description
Asperglaucin A is an unusual phthalide-like derivative with a benzo[c]thiophen-1(3H)-one scaffold. It is a microbial metabolite isolated from the endolichenic fungus Aspergillus chevalieri. This compound exhibits potent antibacterial activities against plant pathogens such as Pseudomonas syringae pv actinidae and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 6.25 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin A involves the cultivation of Aspergillus chevalieri under specific conditions to induce the production of this metabolite. The detailed synthetic route includes the extraction and purification of the compound from the fungal culture. The reaction conditions typically involve maintaining the fungal culture at optimal temperature and pH to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using bioreactors. The process would include the optimization of growth conditions for Aspergillus chevalieri, followed by extraction and purification steps to isolate this compound. The use of advanced chromatographic techniques would be essential to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Asperglaucin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Asperglaucin A has several scientific research applications, including:
Chemistry: Used as a model compound to study phthalide-like derivatives and their reactivity.
Biology: Investigated for its antibacterial properties against plant pathogens.
Medicine: Potential use as an antibacterial agent in agricultural settings to protect crops from bacterial infections.
Industry: Could be developed into agrochemical bactericides due to its potent antibacterial activity
Mechanism of Action
Asperglaucin A exerts its antibacterial effects by altering the external structure of bacterial cells, causing rupture or deformation of the cell membranes. This disruption leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets and pathways involved include interactions with bacterial cell wall components and enzymes critical for cell membrane integrity .
Comparison with Similar Compounds
Asperglaucin B: Another phthalide-like derivative isolated from Aspergillus chevalieri with similar antibacterial properties.
Neoechinulin F: A prenylated indole alkaloid with antibacterial and antineuroinflammatory activities
Uniqueness: Asperglaucin A is unique due to its specific benzo[c]thiophen-1(3H)-one scaffold, which is not commonly found in other phthalide-like derivatives. Its potent antibacterial activity at low MIC values also sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H26O4S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(3S)-4,7-dihydroxy-3-[(1R)-1-hydroxyhexyl]-6-(3-methylbut-2-enyl)-3H-2-benzothiophen-1-one |
InChI |
InChI=1S/C19H26O4S/c1-4-5-6-7-13(20)18-15-14(21)10-12(9-8-11(2)3)17(22)16(15)19(23)24-18/h8,10,13,18,20-22H,4-7,9H2,1-3H3/t13-,18-/m1/s1 |
InChI Key |
ZUNAGDCYBXZQBT-FZKQIMNGSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@@H]1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O |
Canonical SMILES |
CCCCCC(C1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O |
Origin of Product |
United States |
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